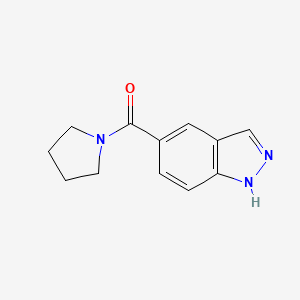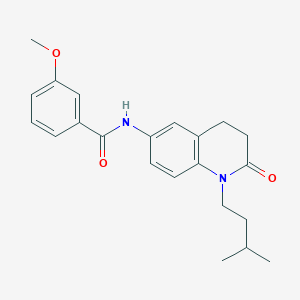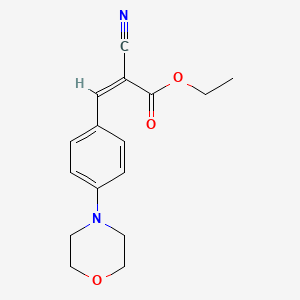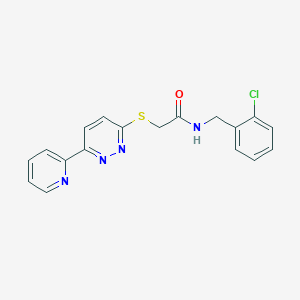![molecular formula C15H26N2O3 B2448802 N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide CAS No. 2361895-61-4](/img/structure/B2448802.png)
N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide, also known as TTNPB, is a synthetic retinoid compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential pharmacological properties.
作用機序
N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide exerts its pharmacological effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are transcription factors that regulate gene expression and play a crucial role in cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to regulate lipid metabolism and glucose homeostasis, making it a potential treatment for metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its potential use in treating skin disorders.
実験室実験の利点と制限
One advantage of using N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide in lab experiments is its high potency and specificity for RARs and RXRs. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on lipid metabolism and glucose homeostasis, which may lead to the development of new treatments for metabolic disorders.
合成法
The synthesis of N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 2,2,5,5-tetramethylmorpholine with ethyl acrylate to form the intermediate product. This intermediate is then reacted with propionyl chloride and subsequently with 2-hydroxybenzaldehyde to produce the final product, this compound.
科学的研究の応用
N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide has been extensively studied for its potential use in treating various diseases, including cancer, skin disorders, and metabolic disorders. It has been shown to have anti-tumor properties and has been used to treat a variety of cancers, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for skin disorders such as psoriasis and eczema. Additionally, this compound has been studied for its potential use in treating metabolic disorders such as type 2 diabetes and obesity.
特性
IUPAC Name |
N-ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-7-12(18)16(8-2)9-13(19)17-10-15(5,6)20-11-14(17,3)4/h7H,1,8-11H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATORXXIWNBYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CC(OCC1(C)C)(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)




![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2448733.png)
![1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2448734.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2448738.png)
![N-allyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2448740.png)
![N-(4-isopropylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2448742.png)